molecular formula C25H35N9O7 B13345518 2,2',2''-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

2,2',2''-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

Cat. No.: B13345518
M. Wt: 573.6 g/mol
InChI Key: XALVHSPUMKLOKY-UHFFFAOYSA-N
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Description

2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound that features a tetrazine moiety, a benzyl group, and a tetraazacyclododecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multiple steps:

    Formation of the Tetrazine Moiety: The tetrazine ring is synthesized through a series of cycloaddition reactions involving hydrazine derivatives and nitriles.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the tetrazine derivative reacts with benzyl halides.

    Incorporation of the Tetraazacyclododecane Core: The tetraazacyclododecane core is synthesized separately and then coupled with the tetrazine-benzyl intermediate through amide bond formation.

    Introduction of Triacetic Acid Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid undergoes various chemical reactions, including:

    Oxidation: The tetrazine moiety can be oxidized to form tetrazole derivatives.

    Reduction: Reduction of the tetrazine ring can yield hydrazine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Oxidation Products: Tetrazole derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various benzyl-substituted derivatives.

Scientific Research Applications

2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has numerous applications in scientific research:

    Chemistry: Used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Biology: Employed in live-cell imaging and tracking of cellular processes.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The compound exerts its effects primarily through bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The tetrazine moiety undergoes inverse electron demand Diels-Alder cycloaddition with strained alkenes or alkynes, forming stable covalent bonds. This mechanism allows for precise labeling and tracking of biomolecules in complex biological environments.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Similar core structure but lacks the tetrazine and benzyl groups.

    2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)phenyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

The presence of the tetrazine moiety and the benzyl group in 2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid imparts unique reactivity and specificity in bioorthogonal reactions, making it particularly valuable for applications in live-cell imaging and targeted drug delivery.

Properties

Molecular Formula

C25H35N9O7

Molecular Weight

573.6 g/mol

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C25H35N9O7/c35-21(26-13-19-1-3-20(4-2-19)25-29-27-18-28-30-25)14-31-5-7-32(15-22(36)37)9-11-34(17-24(40)41)12-10-33(8-6-31)16-23(38)39/h1-4,18H,5-17H2,(H,26,35)(H,36,37)(H,38,39)(H,40,41)

InChI Key

XALVHSPUMKLOKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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